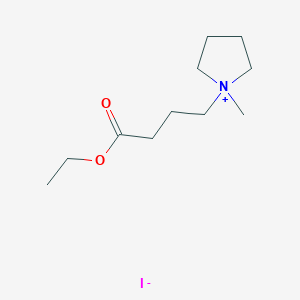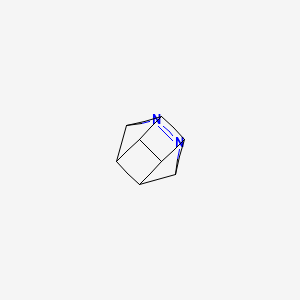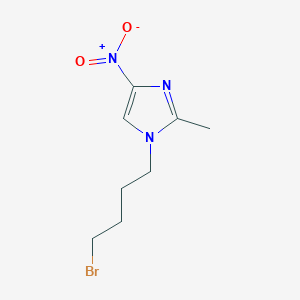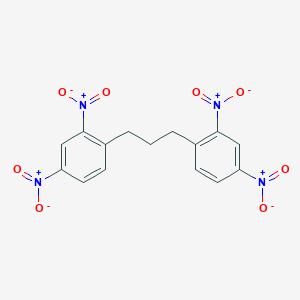
1-(1-Adamantyl)-5-phenyltetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Adamantyl)-5-phenyltetrazole is a compound that combines the unique structural features of adamantane and tetrazole. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while tetrazole is a five-membered ring containing four nitrogen atoms, known for its high nitrogen content and potential energetic properties. The combination of these two moieties results in a compound with interesting chemical and physical properties, making it a subject of interest in various fields of research.
Méthodes De Préparation
The synthesis of 1-(1-Adamantyl)-5-phenyltetrazole typically involves the following steps:
Starting Materials: The synthesis begins with adamantane and phenylhydrazine as the primary starting materials.
Formation of Intermediate: Adamantane is first functionalized to introduce a reactive group, such as a halide or hydroxyl group. This intermediate is then reacted with phenylhydrazine to form a hydrazone derivative.
Cyclization: The hydrazone derivative undergoes cyclization in the presence of a suitable reagent, such as sodium azide, to form the tetrazole ring. This step often requires specific conditions, such as elevated temperatures and the presence of a catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Analyse Des Réactions Chimiques
1-(1-Adamantyl)-5-phenyltetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives. Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group. This can be achieved using reagents like alkyl halides or acyl chlorides.
Addition: The compound can undergo addition reactions with electrophiles or nucleophiles, leading to the formation of various adducts.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
1-(1-Adamantyl)-5-phenyltetrazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its stability and rigidity make it a useful tool for investigating biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its tetrazole ring is known to mimic carboxylic acids, making it a potential candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1-(1-Adamantyl)-5-phenyltetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a ligand, binding to metal ions or enzyme active sites. This interaction can modulate the activity of the target, leading to various biological effects. The adamantane moiety provides structural stability and rigidity, enhancing the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
1-(1-Adamantyl)-5-phenyltetrazole can be compared with other similar compounds, such as:
1-Adamantylamine: This compound contains the adamantane moiety but lacks the tetrazole ring. It is used in the synthesis of various pharmaceuticals and has different chemical properties.
5-Phenyltetrazole: This compound contains the tetrazole ring but lacks the adamantane moiety. It is used in the synthesis of energetic materials and has different reactivity.
1-(1-Adamantyl)-1H-tetrazole: This compound is similar but has a different substitution pattern on the tetrazole ring. It is used in similar applications but may have different properties.
The uniqueness of this compound lies in the combination of the adamantane and tetrazole moieties, which imparts unique chemical and physical properties not found in other compounds.
Conclusion
This compound is a compound of significant interest due to its unique structure and properties. Its synthesis, chemical reactivity, and applications in various fields make it a valuable compound for scientific research and industrial applications. Understanding its mechanism of action and comparing it with similar compounds further highlights its potential and uniqueness.
Propriétés
Numéro CAS |
24886-65-5 |
|---|---|
Formule moléculaire |
C17H20N4 |
Poids moléculaire |
280.37 g/mol |
Nom IUPAC |
1-(1-adamantyl)-5-phenyltetrazole |
InChI |
InChI=1S/C17H20N4/c1-2-4-15(5-3-1)16-18-19-20-21(16)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2 |
Clé InChI |
QSTQERZQJQPIBY-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)N4C(=NN=N4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


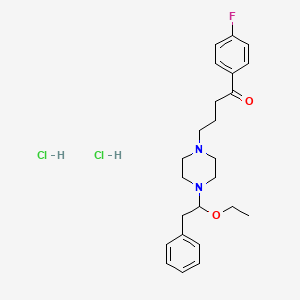

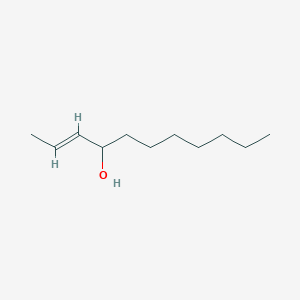
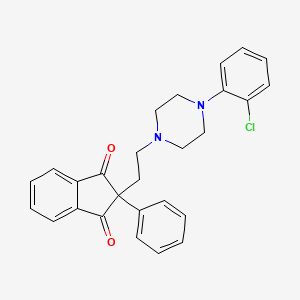

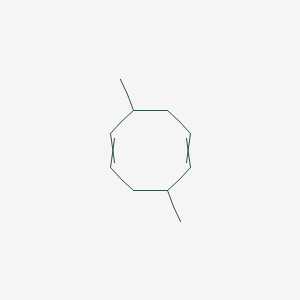

![N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide](/img/structure/B14699475.png)
